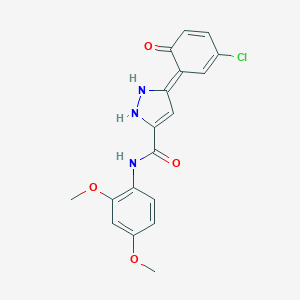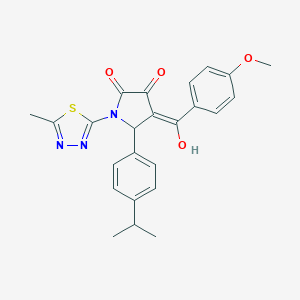
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide involves the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body. This compound has also been found to inhibit the growth and proliferation of cancer cells, which may make it a useful therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide. One direction is to study its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on various enzymes and signaling pathways in the body. Additionally, further studies could be conducted to investigate the potential toxicity of this compound, in order to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene) malononitrile with 2,4-dimethoxyphenylhydrazine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound.
Applications De Recherche Scientifique
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H16ClN3O4 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-25-11-4-5-13(17(8-11)26-2)20-18(24)15-9-14(21-22-15)12-7-10(19)3-6-16(12)23/h3-9,21-22H,1-2H3,(H,20,24)/b14-12- |
Clé InChI |
JJKMPNYFJNJEIU-OWBHPGMISA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)NC(=O)C2=C/C(=C/3\C=C(C=CC3=O)Cl)/NN2)OC |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)


![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)